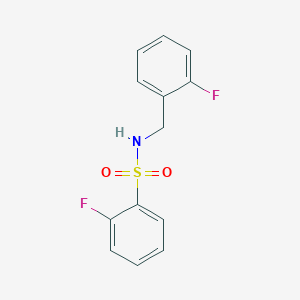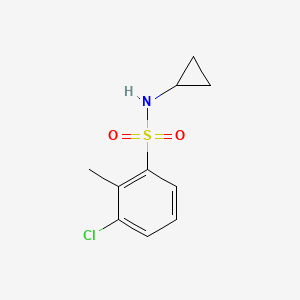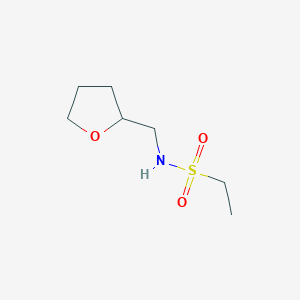![molecular formula C18H20ClFN2O3S B10965900 1-(3-Chloro-4-fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B10965900.png)
1-(3-Chloro-4-fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluorobenzyl chloride, 4-methoxybenzenesulfonyl chloride, and piperazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in the body.
Pathways Involved: The interaction with molecular targets can modulate various biochemical pathways, leading to the observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine
- 1-(4-Fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine
- 1-(3-Chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine
Uniqueness
1-(3-Chloro-4-fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is unique due to the presence of both chloro and fluoro substituents on the benzyl group, which can influence its chemical reactivity and biological activity. The methoxyphenylsulfonyl group also contributes to its distinct properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C18H20ClFN2O3S |
|---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
1-[(3-chloro-4-fluorophenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H20ClFN2O3S/c1-25-15-3-5-16(6-4-15)26(23,24)22-10-8-21(9-11-22)13-14-2-7-18(20)17(19)12-14/h2-7,12H,8-11,13H2,1H3 |
InChI Key |
VNWHMPABXOSJAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopentyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10965824.png)

![1-[4-(Butan-2-yl)phenyl]-3-[4-(morpholin-4-ylmethyl)phenyl]urea](/img/structure/B10965831.png)
![ethyl (2E)-5-[4-(diethylamino)phenyl]-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10965841.png)
![4-{[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10965849.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B10965881.png)
![1-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B10965887.png)

![4-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B10965902.png)

![1-[(3-Chloro-2-methylphenyl)sulfonyl]piperidine](/img/structure/B10965916.png)

![2-({[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10965933.png)
